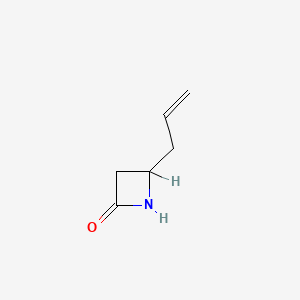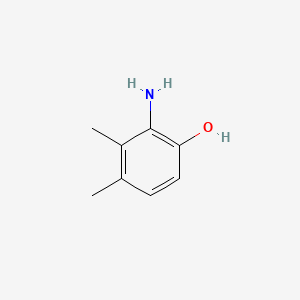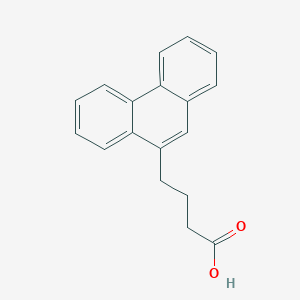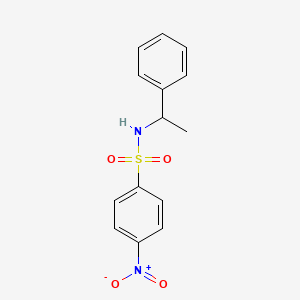
2-Azetidinone, 4-(2-propenyl)-
Vue d'ensemble
Description
2-Azetidinone, 4-(2-propenyl)- is a four-membered lactam, also known as a β-lactam. This compound is characterized by the presence of a four-membered ring containing nitrogen and a carbonyl group. The 4-(2-propenyl) substituent adds an allyl group to the nitrogen atom, making it a unique and versatile compound in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One of the most common methods for synthesizing 2-azetidinones is through cycloaddition reactions.
Microwave-Assisted Synthesis: This method offers a greener and more efficient route for the preparation of 2-azetidinones.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the use of practical synthetic approaches that avoid tedious separation steps.
Types of Reactions:
Oxidation: 2-Azetidinone, 4-(2-propenyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the allyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidinones.
Mécanisme D'action
Target of Action
2-Azetidinone, 4-(2-propenyl)-, also known as 4-(prop-2-en-1-yl)azetidin-2-one, is a β-lactam compound . β-lactams, including 2-azetidinones, are known for their antimicrobial and antifungal activities . They are the central skeleton of several antibiotics such as penicillins, cephalosporins, and carbapenems . Therefore, the primary targets of this compound are likely to be bacterial cells, particularly those that are susceptible to β-lactam antibiotics.
Mode of Action
The mode of action of 2-azetidinones involves a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Result of Action
The result of the action of 2-azetidinones is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of cell wall synthesis, which results in osmotic instability and eventual cell lysis.
Applications De Recherche Scientifique
2-Azetidinone, 4-(2-propenyl)- has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Azetidines: These are four-membered nitrogen-containing heterocycles similar to azetidinones but lack the carbonyl group.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive compared to azetidinones.
Uniqueness: 2-Azetidinone, 4-(2-propenyl)- is unique due to its β-lactam structure combined with an allyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
4-prop-2-enylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-5-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKLLZTVWHLOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988142 | |
| Record name | 4-(Prop-2-en-1-yl)-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68485-52-9 | |
| Record name | 2-Azetidinone, 4-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068485529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Prop-2-en-1-yl)-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)



![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)
